Enantioselective Pharmacokinetics: 12.1-Fold Higher Clearance of S-Etodolac vs. R-Etodolac in Humans
In a two-way cross-over study in healthy volunteers receiving racemic etodolac, the (S)-enantiomer displayed substantially faster elimination than the (R)-enantiomer. Total plasma clearance was 26.8 L/h for S-etodolac vs. 2.21 L/h for R-etodolac, a 12.1-fold difference. Volume of distribution at steady-state (Vss) was 45.8 L for S-etodolac vs. 14.6 L for R-etodolac [1]. Since the (S)-methyl ester is the direct synthetic precursor of S-etodolac, its stereochemical integrity directly determines whether the resulting active pharmaceutical ingredient will exhibit this high-clearance, therapeutically active profile.
| Evidence Dimension | Plasma clearance and volume of distribution of enantiomers after racemic etodolac administration |
|---|---|
| Target Compound Data | S-etodolac: CL = 26.8 L/h; Vss = 45.8 L |
| Comparator Or Baseline | R-etodolac: CL = 2.21 L/h; Vss = 14.6 L |
| Quantified Difference | 12.1-fold higher clearance; 3.1-fold larger Vss for S-enantiomer |
| Conditions | 300–400 mg oral racemic etodolac; LC-MS/MS quantification; n=8 healthy volunteers; Silva et al., AAPS J. 2017 |
Why This Matters
For procurement of the methyl ester intermediate intended for chiral etodolac API synthesis, the (S)-configuration mandates that the resulting drug substance will exhibit the high-clearance, rapidly eliminated pharmacokinetic profile characteristic of active S-etodolac, whereas any contamination with the (R)-enantiomer introduces a slowly eliminated, pharmacologically inactive species that alters overall drug exposure and safety.
- [1] Silva CM, Rocha A, Tozatto E, da Silva LM, Donadi EA, Dalla Costa T, Lanchote VL, Schmidt S, Bulitta JB. Development of an Enantioselective and Biomarker-Informed Translational Population Pharmacokinetic/Pharmacodynamic Model for Etodolac. AAPS J. 2017 Nov;19(6):1814-1825. doi:10.1208/s12248-017-0138-9. View Source
